molecular formula C11H13ClN2O B12605865 (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone CAS No. 648422-43-9

(6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone

Cat. No.: B12605865
CAS No.: 648422-43-9
M. Wt: 224.68 g/mol
InChI Key: BVTLMKIKPFZKIO-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone is a methanone derivative featuring a 6-chloropyridine moiety linked to a 2-methylpyrrolidine ring via a carbonyl group. Its molecular formula is C11H12ClN2O, with a molecular weight of 238.68 g/mol. The 2-methyl substituent on the pyrrolidine ring introduces steric effects, which may modulate conformational flexibility and metabolic stability.

Synthesis of this compound likely involves reacting 6-chloronicotinoyl chloride with 2-methylpyrrolidine in a base-catalyzed nucleophilic acyl substitution reaction, analogous to methods described for related methanones (e.g., benzotriazole derivatives in ) . Purification is typically achieved via column chromatography or HPLC .

Properties

CAS No.

648422-43-9

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

(6-chloropyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C11H13ClN2O/c1-8-3-2-6-14(8)11(15)9-4-5-10(12)13-7-9/h4-5,7-8H,2-3,6H2,1H3

InChI Key

BVTLMKIKPFZKIO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 2-methylpyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Ring

The chlorine atom at the 6-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reactivity is critical for structural diversification:

Reaction Type Conditions Products Yield References
Amine substitutionTHF, 2 eq. amine, 25–60°CAmide derivatives (e.g., with 1-(6-chloropyridin-3-yl)-N-methylmethanamine)76–85%
Methoxy substitutionHCl/H<sub>2</sub>O, refluxHydroxy or methoxy derivatives62–83%

Key Findings :

  • Substitution with amines proceeds efficiently in polar aprotic solvents (e.g., THF) at moderate temperatures, forming stable amides .

  • Hydrolysis to hydroxy derivatives requires acidic conditions (3M HCl) and prolonged reflux . Methoxy derivatives are synthesized via nucleophilic aromatic substitution with NaOMe .

Acylation and Amide Bond Formation

The pyrrolidine nitrogen participates in acylation reactions, enabling structural modifications:

Reaction Type Reagents Conditions Products Yield References
Acylation6-Chloropyridine-3-carboxylic acidDMF, triethylamine, 80°C(6-Chloropyridin-3-yl)methanone derivatives65–80%

Mechanistic Insight :
The reaction involves activation of the carboxylic acid (via chloro or mixed anhydride intermediates) followed by nucleophilic attack by the pyrrolidine nitrogen. DMF enhances reactivity by stabilizing transition states.

Spectral Characterization and Stability

Critical data from structural analyses:

Technique Key Features References
<sup>1</sup>H NMRδ 8.22 (d, J = 8.0 Hz, pyridine-H), 3.70–3.50 (m, pyrrolidine-H)
<sup>13</sup>C NMR183.4 ppm (C=O), 154.6 ppm (pyridine-C), 137.9 ppm (pyrrolidine-C)
HRMSm/z 224.68 [M+H]<sup>+</sup> (calculated for C<sub>11</sub>H<sub>12</sub>ClN<sub>2</sub>O)

Stability Notes :

  • Stable under inert atmospheres but sensitive to prolonged exposure to moisture or strong acids .

Pharmaceutical Relevance

Derivatives of this compound exhibit biological activity:

  • NK-3 Receptor Antagonism : The (3R,4R) stereoisomer shows high binding affinity (IC<sub>50</sub> < 10 nM) and selectivity over NK-1/NK-2 receptors .

  • Antimicrobial Activity : Pyridopyrimidine derivatives inhibit bacterial enzymes (e.g., MurD synthetase) .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C10H11ClN2O
  • Molecular Weight : 210.66 g/mol
  • IUPAC Name : (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone

Medicinal Chemistry

(6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar pyridine derivatives. Compounds with a pyridine ring have shown activity against various cancer cell lines, indicating that (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone could be further evaluated for similar effects .

Agricultural Applications

The compound is also noted for its role in agrochemicals, particularly as a metabolite of certain pesticides like acetamiprid. Its chlorinated structure enhances its efficacy as an insecticide.

Case Study: Pesticide Metabolite Analysis

Research highlighted in Environmental Science & Technology assessed the environmental persistence of acetamiprid metabolites, including (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone. The study found that this compound contributes to the overall effectiveness and longevity of pesticide formulations in agricultural settings .

Synthesis and Production

The synthesis of (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone has been documented in patent literature, showcasing methods that involve the reaction of chlorinated pyridine derivatives with pyrrolidine-based compounds under specific conditions.

Synthesis Example

A typical synthetic route involves:

  • Reacting 6-chloropyridine with 2-methylpyrrolidine.
  • Employing solvents such as N-methylpyrrolidinone (NMP) at elevated temperatures to facilitate the reaction.
  • Purifying the product through high-performance liquid chromatography (HPLC) .

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key parameters of (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone with analogs differing in substituents or heterocyclic rings:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C)
(6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone (Target Compound) C11H12ClN2O 238.68 2-Methylpyrrolidine Not reported
(6-Chloropyridin-3-yl)(oxazol-2-yl)methanone (56c) C9H5ClN2O2 208.60 Oxazole ring (replaces pyrrolidine) 95–96
(6-Chloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone C10H9ClF2N2O 246.65 3,3-Difluoropyrrolidine Not reported
1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine C12H16ClN3O 253.73 Piperazine with 4-ethyl group Not reported
(4-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone C11H14ClN3O 251.70 Piperidine with 4-amino group Not reported
Key Observations:
  • Substituent Effects: Replacing pyrrolidine with oxazole (56c) reduces molecular weight by ~30 g/mol and introduces a heteroatom-rich ring, likely increasing polarity .
  • Ring Size and Flexibility : Piperazine/piperidine derivatives (e.g., 4-ethylpiperazine) exhibit larger molecular weights and altered steric profiles compared to pyrrolidine-based analogs, which may influence receptor binding kinetics .

Biological Activity

(6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₂O
Molecular Weight226.66 g/mol
Boiling PointNot available
DensityNot available
CAS Number64614-49-9

Research indicates that (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone interacts with various biological targets, primarily focusing on its role as a histamine H3 receptor antagonist. This activity suggests potential implications in treating conditions such as allergies, sleep disorders, and cognitive dysfunctions.

Biological Activity and Efficacy

  • Antihistaminic Effects : The compound has shown efficacy in modulating histamine release, which is crucial for allergic responses. Studies have demonstrated that it can inhibit histamine H3 receptor activity, thereby enhancing neurotransmitter release in the central nervous system .
  • Neuroprotective Properties : Preliminary studies suggest that the compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects directly within the central nervous system .
  • Cognitive Enhancement : Animal models have indicated that (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone may improve cognitive function, particularly in tasks requiring memory and learning. This is attributed to its modulation of neurotransmitter systems linked to cognitive processes .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cognitive Function : In a double-blind study involving rodents, administration of (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone resulted in significant improvements in memory retention compared to control groups. The study measured performance in maze tests and showed enhanced synaptic plasticity .
  • Histamine Modulation : A clinical trial exploring the antihistaminic properties demonstrated that subjects receiving the compound exhibited reduced allergic symptoms compared to those on placebo. The trial measured histamine levels pre-and post-administration .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Toxicological evaluations indicate that (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects .

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